5-Chloro-2-fluoro-3-iodobenzaldehyde

Description

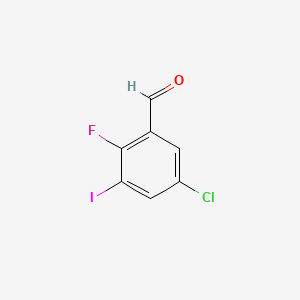

5-Chloro-2-fluoro-3-iodobenzaldehyde is a halogenated benzaldehyde derivative with substituents at positions 2 (fluoro), 3 (iodo), and 5 (chloro) on the aromatic ring. Its molecular formula is C₇H₃ClFIO, and it features a reactive aldehyde group, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula |

C7H3ClFIO |

|---|---|

Molecular Weight |

284.45 g/mol |

IUPAC Name |

5-chloro-2-fluoro-3-iodobenzaldehyde |

InChI |

InChI=1S/C7H3ClFIO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-3H |

InChI Key |

JPCJVBOPOWLALL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)I)Cl |

Origin of Product |

United States |

Preparation Methods

General Considerations

The synthesis of this compound requires controlled introduction of halogens (chlorine, fluorine, iodine) and an aldehyde functional group on the benzene ring. The challenge lies in achieving regioselectivity to place substituents at the 5-, 2-, and 3-positions respectively without unwanted side reactions or over-substitution.

Stepwise Halogenation and Formylation Route

An alternative classical synthetic route involves:

- Starting from a suitably substituted benzene derivative (e.g., fluorobenzene or chlorobenzene derivatives).

- Selective halogenation:

- Chlorination at position 5 using controlled chlorinating agents.

- Fluorination at position 2 via electrophilic fluorination or nucleophilic aromatic substitution depending on substrate.

- Iodination at position 3 using iodine sources such as iodine monochloride or iodination via diazonium salt intermediates.

- Introduction of the aldehyde group at the desired position by:

- Formylation using the Vilsmeier–Haack reaction (POCl3/DMF).

- Or via metalation followed by reaction with electrophilic formylating agents like ethyl formate or DMF.

This route requires careful control of reaction conditions and protecting groups to avoid multiple substitutions or rearrangements. Yields and regioselectivity can vary depending on the substrate and reagents used.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|

| Metal–Iodine Exchange (MIE) | Regioselective, mild conditions, uses Grignard reagents and ethyl formate | High regioselectivity, good yields, versatile for diiodobenzaldehydes | Requires dry, inert atmosphere and low temperatures | ~70% |

| Stepwise Halogenation + Formylation | Classical approach, sequential introduction of halogens and aldehyde | Flexibility in substitution pattern | Multiple steps, risk of side reactions, lower regioselectivity | Variable, often lower |

| Reduction and Protection of Intermediates | Used for functional group transformations in related compounds | High yields in amine formation, facilitates further derivatization | Additional steps, not direct for aldehyde synthesis | 88–98% for reductions |

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-3-iodobenzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: 5-Chloro-2-fluoro-3-iodobenzoic acid.

Reduction: 5-Chloro-2-fluoro-3-iodobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-fluoro-3-iodobenzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the development of bioactive compounds and pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-3-iodobenzaldehyde depends on the specific reactions it undergoes. In general, the compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which can activate the benzene ring towards nucleophilic attack. The aldehyde group also plays a crucial role in its reactivity, allowing for various transformations through oxidation, reduction, and condensation reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Molecular Properties

The table below highlights key structural and molecular differences between 5-Chloro-2-fluoro-3-iodobenzaldehyde and related compounds:

| Compound Name | CAS No. | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | Not provided | 2-F, 3-I, 5-Cl | C₇H₃ClFIO | 296.45 (calculated) |

| 5-Chloro-2-hydroxy-3-iodobenzaldehyde | 215124-03-1 | 2-OH, 3-I, 5-Cl | C₇H₄ClIO₂ | 282.46 |

| 2-Fluoro-5-iodobenzaldehyde | 146137-76-0 | 2-F, 5-I | C₇H₄FIO | 250.01 |

| 2-Iodo-5-fluorobenzaldehyde | 877264-44-3 | 2-I, 5-F | C₇H₄FIO | 250.01 |

| 5-Chloro-2-fluorobenzaldehyde | 96515-79-6 | 2-F, 5-Cl | C₇H₄ClFO | 158.55 |

Key Observations :

- The target compound is distinguished by three halogen substituents , whereas others have one or two.

- The hydroxyl group in 5-Chloro-2-hydroxy-3-iodobenzaldehyde increases polarity and hydrogen-bonding capacity compared to the fluoro-substituted target compound .

- Positional isomers (e.g., 2-Fluoro-5-iodobenzaldehyde vs. 2-Iodo-5-fluorobenzaldehyde) exhibit identical molecular weights but differ in steric and electronic environments .

Reactivity and Chemical Behavior

Aldehyde Reactivity :

- The electron-withdrawing halogens (Cl, F, I) activate the aldehyde group toward nucleophilic addition but may also introduce steric hindrance. For example, iodine at position 3 in the target compound could slow reactions requiring planar transition states .

Substitution Reactions :

- The iodine substituent in the target compound enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), where iodine acts as a superior leaving group compared to chlorine or fluorine .

- By contrast, 5-Chloro-2-hydroxy-3-iodobenzaldehyde may undergo oxidation or esterification at the hydroxyl group, offering divergent synthetic pathways .

Physical Properties and Solubility

While specific data for the target compound (e.g., melting/boiling points) are unavailable, trends can be inferred:

- Polarity : The hydroxyl group in 5-Chloro-2-hydroxy-3-iodobenzaldehyde enhances water solubility compared to halogen-only analogs .

- Molecular Weight : The target compound’s higher molecular weight (296.45 vs. 250.01 for 2-Fluoro-5-iodobenzaldehyde) suggests a higher boiling point due to increased van der Waals forces .

Commercial Availability and Cost

- Pricing : Compounds with iodine (e.g., 2-Fluoro-5-iodobenzaldehyde at ~€250/g) are typically costlier than chlorine/fluorine analogs due to iodine’s scarcity and purification challenges .

- Purity : Most vendors offer halogenated benzaldehydes at ≥95% purity, though availability varies for multi-halogenated derivatives like the target compound .

Q & A

Q. What advanced techniques confirm the compound’s solid-state structure and polymorphism?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.